-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine, also known as Atrazine-(ethylamino-15N), is a valuable tool in scientific research due to the presence of the stable isotope nitrogen-15 (15N). This isotope allows scientists to track the movement and fate of atrazine, a widely used herbicide, in the environment and biological systems.
By incorporating the 15N isotope into the molecule, researchers can differentiate it from naturally occurring atrazine and monitor its specific behavior. This technique, known as isotope tracing, has been used in various studies to:
The understanding of environmental fate and transport of atrazine is crucial for assessing its potential impact on ecosystems and human health. 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine plays a vital role in such studies by enabling researchers to:
The information obtained from isotope tracer studies using 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine contributes significantly to environmental risk assessments of atrazine. By understanding the environmental fate and transport of the herbicide, researchers can:
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is a chemical compound with the molecular formula C8H14ClN5 and a molecular weight of approximately 216.69 g/mol. This compound is a derivative of atrazine, a widely used herbicide. It is characterized by its isotopic labeling with nitrogen-15, making it particularly useful in various scientific studies related to environmental and agricultural research. The compound's structure includes a triazine ring, which is significant for its biological activity and interactions within ecological systems .
The products formed from these reactions depend on the specific conditions and reagents used, resulting in a variety of derivatives that may have different biological or chemical properties.
The primary mechanism of action for 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine involves the inhibition of photosystem II in plants. This inhibition disrupts the electron transport chain during photosynthesis, ultimately leading to plant death. The compound targets the D1 protein within the photosystem II complex, which is critical for the photosynthetic process .
Due to its structural similarity to atrazine, this compound exhibits herbicidal activity and has been studied for its effects on various biological systems, particularly in agricultural settings.
The synthesis of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine typically involves the following steps:
This method allows for the production of the compound with high purity and isotopic labeling.
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine has several applications:
Furthermore, it is also employed in industrial applications for synthesizing other nitrogen-labeled compounds used in research .
Research involving 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine often focuses on its interactions within ecosystems. Studies have shown that its presence can affect soil microbial communities and influence the dynamics of herbicide resistance among plant species. Additionally, its degradation products are monitored to assess their ecological impact and potential toxicity .
Several compounds are structurally related to 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Atrazine | 1912-24-9 | A widely used herbicide; similar triazine structure; lacks nitrogen isotope labeling. |
Simazine | 122-34-9 | Another herbicide with similar properties but different amino substitutions. |
Propazine | 139-40-2 | Contains isopropylamine groups; used similarly in agriculture but varies in efficacy. |
Uniqueness: The primary distinction of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine lies in its nitrogen isotope labeling (nitrogen-15), which enhances its utility for tracing studies and understanding environmental dynamics compared to its analogs .
Irritant;Health Hazard